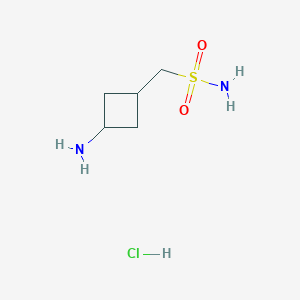
(3-Aminocyclobutyl)methanesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O2S . It is offered as a novel building block for research .
Molecular Structure Analysis
The molecular structure of “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” can be represented by the InChI code: 1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H . This indicates that the molecule consists of a cyclobutyl ring with an amine group, linked to a methanesulfonamide group .Physical And Chemical Properties Analysis
“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a powder at room temperature . It has a molecular weight of 200.69 . The compound is stored at room temperature .Applications De Recherche Scientifique
Analytical Method Development for Amino Acid Analysis
The development of analytical methods for precise amino acid composition analysis in proteins and peptides is a significant application. A method utilizing 4 N methanesulfonic acid, instead of 6N HCl, as a hydrolysis catalyst in vacuo at 115 degrees for 22 to 72 hours was described. This approach allows for the direct application of the neutralized hydrolysate to an ion exchange column and can distinguish between free sulfhydryl groups and disulfides, indicating the utility of methanesulfonic acid derivatives in bioanalytical chemistry (Simpson, Neuberger, & Liu, 1976).
Potassium Channel Blocking and Antiarrhythmic Potential
Research into the synthesis of (4-methanesulfonamidophenoxy)propanolamines highlighted their potential as class III antiarrhythmic agents. These compounds demonstrated the ability to block the channel conducting the delayed rectified potassium current, suggesting a role in increasing cardiac action potential duration. This study highlights the potential therapeutic applications of methanesulfonamide derivatives in cardiovascular disease treatment (Connors, Dennis, Gill, & Terrar, 1991).
Inhibition of Carbonic Anhydrase Isozymes
The synthesis of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides was explored for selective inhibition of carbonic anhydrase isozyme I. These derivatives showed potent inhibition against isozymes I, II, and IV but were particularly effective against CA I. This selective inhibition could lead to more targeted drugs and diagnostic agents (Scozzafava & Supuran, 1999).
Catalytic Asymmetric Synthesis
A study introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its suitability in high enantiomeric excess alkylzinc additions to aliphatic aldehydes, showcasing the application of methanesulfonamide derivatives in organic synthesis (Wipf & Wang, 2002).
Safety and Hazards
The safety information for “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(3-aminocyclobutyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLANRKNLVQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminocyclobutyl)methanesulfonamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

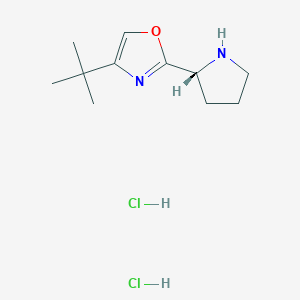

![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)
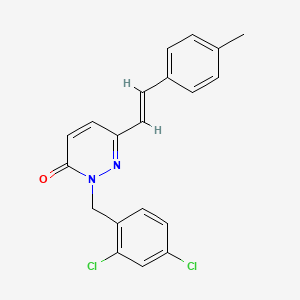
![Methyl 1-[2-chloropropanoyl(cyclopropyl)amino]cyclobutane-1-carboxylate](/img/structure/B2647592.png)

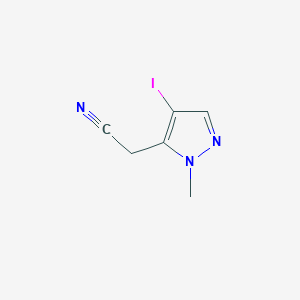

![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)
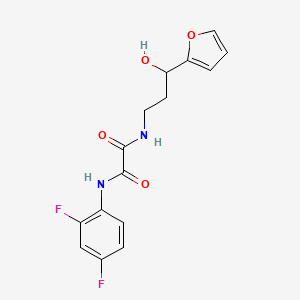

![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)